Dual IKr/IKs Blockade Potency: Azimilide vs. Selective IKr Blockers
Azimilide potently blocks both IKr (IC50 0.4 μM) and IKs (IC50 3 μM) in guinea‑pig ventricular myocytes, a nearly 10‑fold selectivity for IKr over IKs [1]. In contrast, dofetilide and sotalol are established selective IKr blockers with no significant IKs blockade at therapeutic concentrations [2]. This dual target engagement is the mechanistic basis for azimilide's rate‑independent electrophysiological profile.
| Evidence Dimension | IKr and IKs inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IKr IC50 = 0.4 μM; IKs IC50 = 3 μM |
| Comparator Or Baseline | Dofetilide / Sotalol: IKr selective; IKs block negligible at therapeutic levels |
| Quantified Difference | Azimilide: ~10‑fold IKr‑over‑IKs selectivity; comparators: >100‑fold selectivity for IKr (IKs block absent) |
| Conditions | Guinea‑pig ventricular myocytes, whole‑cell voltage clamp |
Why This Matters
The dual blockade profile produces rate‑independent action potential duration prolongation, avoiding the loss of efficacy at high heart rates characteristic of pure IKr blockers—critical for atrial fibrillation and ventricular tachycardia models where heart rate varies widely.
- [1] Fermini B, Jurkiewicz NK, Jow B, Guinosso PJ, Baskin EP, Lynch JJ Jr, Salata JJ. Use-dependent effects of the class III antiarrhythmic agent NE-10064 (azimilide) on cardiac repolarization: block of delayed rectifier potassium and L-type calcium currents. J Cardiovasc Pharmacol. 1995;26(2):259-271. doi:10.1097/00005344-199508000-00012. PMID:7475051. View Source
- [2] Karam R, Marcello S, Brooks RR, Corey AE, Moore A. Azimilide dihydrochloride, a novel antiarrhythmic agent. Am J Cardiol. 1998;81(6A):40D-46D. doi:10.1016/S0002-9149(98)00152-0. PMID:9537222. View Source
